Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate
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Overview
Description
Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of both hydroxyphenyl and phenylamino groups attached to a naphthalenesulphonate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), to facilitate the naphthylation and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by controlled substitution reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted naphthalene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique color properties and stability
Mechanism of Action
The mechanism of action of Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate: Similar in structure but with different substitution patterns.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another naphthalene derivative with distinct functional groups.
Uniqueness
Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate is unique due to its specific combination of hydroxyphenyl and phenylamino groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
94159-57-6 |
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Molecular Formula |
C22H17N2NaO4S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
sodium;8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H18N2O4S.Na/c25-17-11-9-16(10-12-17)23-19-13-14-20(24-15-5-2-1-3-6-15)22-18(19)7-4-8-21(22)29(26,27)28;/h1-14,23-25H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
KJGBIIADJHXYGZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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